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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-4-

methylpiperazine

Cat. No.: B177953 Get Quote

Disclaimer: As of late 2025, specific theoretical and computational chemistry studies exclusively

focused on 1-(4-Bromophenyl)-4-methylpiperazine are not available in the published

scientific literature. This technical guide has been constructed based on established

computational protocols and published theoretical studies of structurally similar arylpiperazine

derivatives. The quantitative data presented herein is representative and intended to illustrate

the expected outcomes of such analyses. This document serves as a roadmap for researchers

and scientists to conduct and interpret theoretical investigations on this compound.

Arylpiperazines are a significant class of compounds in medicinal chemistry, frequently

interacting with adrenergic and serotonergic receptors.[1] Theoretical studies, particularly those

employing Density Functional Theory (DFT), are crucial for understanding their electronic

structure, reactivity, and potential biological interactions, thereby guiding drug discovery and

development efforts.[2][3]

Data Presentation: Predicted Molecular Properties
Quantum chemical calculations can predict a variety of molecular properties that are essential

for understanding the behavior of 1-(4-Bromophenyl)-4-methylpiperazine. The following

tables present exemplary data that would be obtained from such studies, based on typical

results for analogous compounds.
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Table 1: Optimized Geometrical Parameters (Exemplary
Data)
Geometry optimization provides the most stable three-dimensional conformation of the

molecule. Calculations are typically performed using DFT with a functional like B3LYP and a

basis set such as 6-311++G(d,p).[4]

Parameter Bond/Angle Predicted Value

Bond Lengths C-Br 1.91 Å

C-N (Aromatic) 1.40 Å

C-N (Piperazine) 1.46 Å

N-CH₃ 1.45 Å

Bond Angles C-C-Br 119.8°

C-N-C (Piperazine) 111.5°

C-C-N (Aromatic) 121.0°

Dihedral Angle C-C-N-C 135.0°

Table 2: Frontier Molecular Orbital (FMO) Analysis
(Exemplary Data)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an

indicator of molecular stability.[5]

Parameter Energy (eV)

E(HOMO) -5.85

E(LUMO) -0.95

Energy Gap (ΔE) 4.90
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Table 3: Global Reactivity Descriptors (Exemplary Data)
These descriptors, derived from HOMO and LUMO energies, provide insight into the

molecule's reactivity profile.

Descriptor Formula Predicted Value (eV)

Ionization Potential (I) -E(HOMO) 5.85

Electron Affinity (A) -E(LUMO) 0.95

Electronegativity (χ) (I+A)/2 3.40

Chemical Hardness (η) (I-A)/2 2.45

Chemical Softness (S) 1/(2η) 0.20

Electrophilicity Index (ω) χ²/(2η) 2.36

Table 4: Mulliken Atomic Charges (Exemplary Data)
Mulliken population analysis distributes the total molecular charge among its constituent atoms,

highlighting electrostatic interactions.[6]

Atom Atomic Charge (e)

Br -0.06

N1 (Aromatic-linked) -0.25

N4 (Methyl-linked) -0.28

C (Aromatic, Br-linked) 0.08

C (Aromatic, N-linked) 0.15

C (Methyl) -0.18

Experimental Protocols: A Computational Approach
The theoretical data presented above would be generated through a standardized

computational chemistry workflow. Density Functional Theory (DFT) is the most common
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method for such investigations due to its balance of accuracy and computational cost.[7]

Protocol 1: Geometry Optimization and Vibrational
Frequency Analysis

Initial Structure Creation: The 3D structure of 1-(4-Bromophenyl)-4-methylpiperazine is

drawn using molecular modeling software (e.g., GaussView, Avogadro).

Computational Method Selection: All calculations are performed using a quantum chemistry

software package like Gaussian 09 or 16.[8] The DFT method is employed, typically with the

B3LYP hybrid functional and the 6-311++G(d,p) basis set to ensure high accuracy.[9]

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This is an iterative process where the forces on each atom are calculated and

the atomic positions are adjusted until a stationary point on the potential energy surface is

reached.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry. The absence of imaginary frequencies confirms that the structure is a true energy

minimum. This calculation also provides theoretical infrared (IR) and Raman spectra.

Protocol 2: Electronic Properties and Reactivity Analysis
Molecular Orbital Calculation: Using the optimized geometry from Protocol 1, a single-point

energy calculation is performed. This provides detailed information about the molecular

orbitals, including the HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge

delocalization, hyperconjugative interactions, and the stability of the molecule.[4]

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto

the molecule's electron density surface.[10] This visualizes the charge distribution, identifying

regions prone to electrophilic and nucleophilic attack. Red-colored regions (negative

potential) indicate nucleophilic centers, while blue-colored regions (positive potential)

indicate electrophilic centers.
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Calculation of Reactivity Descriptors: Global reactivity descriptors are calculated from the

HOMO and LUMO energies using the formulas provided in Table 3.

Mandatory Visualization
Computational Workflow Diagram
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Caption: A typical workflow for DFT-based theoretical analysis of a small molecule.

Hypothetical Signaling Pathway Involvement
Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors

(GPCRs), particularly serotonergic (5-HT) and adrenergic (α) receptors. The compound could

act as an antagonist, blocking the downstream signaling cascade.
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Caption: Hypothetical antagonistic action at a Gq-coupled adrenergic receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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